Octamethylsilsesquioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Nanocomposites

OMSQ can be incorporated into polymers to create nanocomposites. These materials combine the properties of the polymer with the unique features of OMSQ, such as improved thermal stability, mechanical strength, and flame retardancy. For instance, incorporating OMSQ into epoxy resins has been shown to enhance their mechanical properties and heat resistance, making them suitable for various demanding applications [].

Drug Delivery Systems

Researchers are exploring the potential of OMSQ for developing drug delivery systems. OMSQ nanoparticles can encapsulate drugs and protect them from degradation in the body. Additionally, these nanoparticles can be designed to target specific tissues or cells, potentially improving drug delivery efficiency and reducing side effects [].

Catalysis

OMSQ can be functionalized with various organic groups to create new catalysts. These catalysts can be used in various chemical reactions, offering advantages such as improved efficiency, selectivity, and reusability [].

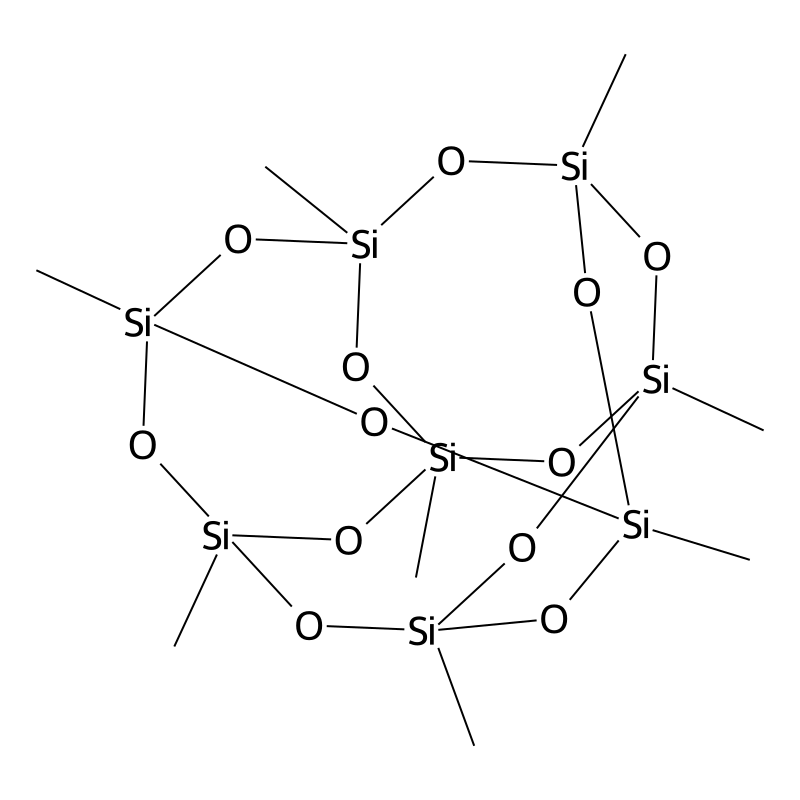

Octamethylsilsesquioxane, with the chemical formula , is a silsesquioxane compound characterized by its unique cage-like structure. It consists of eight silicon atoms surrounded by twelve oxygen atoms and is fully methylated, making it a member of the polyhedral oligomeric silsesquioxanes family. This compound exhibits remarkable thermal stability, low surface energy, and excellent mechanical properties, which make it valuable in various applications, particularly in materials science and nanotechnology .

- Reinforcement Material: OPOSS can improve the mechanical properties of polymers by acting as a nano-reinforcement agent due to its rigid cage structure [].

- Drug Delivery: OPOSS can be used as a carrier for drug delivery due to its biocompatibility and ability to be functionalized for targeted drug delivery [].

OMPOSS is generally considered to have low toxicity []. However, as with any chemical, proper handling procedures should be followed to avoid potential hazards such as:

- Dust Inhalation: Inhalation of OPOSS dust may cause respiratory irritation.

- Skin and Eye Contact: OPOSS may cause skin or eye irritation upon contact.

- Hydrolysis: In the presence of water, octamethylsilsesquioxane can hydrolyze, leading to the formation of silanol groups.

- Condensation: The silanol groups can further condense to form siloxane bonds, resulting in larger oligomers or networks.

- Functionalization: The methyl groups can be replaced or modified through reactions such as hydrosilylation or nucleophilic substitution, allowing for the introduction of various functional groups .

Several methods exist for synthesizing octamethylsilsesquioxane:

- Microwave-Assisted Sol-Gel Reaction: This eco-friendly method involves the reaction of methyltrimethoxysilane under microwave irradiation, resulting in rapid synthesis with high yields .

- Hydrolysis of Organosilanes: Traditional methods include the hydrolysis of organotrichlorosilanes followed by condensation, which can be more time-consuming and complex .

- Direct Condensation: Condensation reactions involving silanol precursors can also yield octamethylsilsesquioxane, particularly under controlled pH conditions .

Octamethylsilsesquioxane finds applications across various fields:

- Coatings: Its low surface energy makes it suitable for creating liquid-repellent surfaces and anti-fogging coatings .

- Composites: It is used as an additive to enhance the thermal stability and mechanical properties of polymer composites .

- Nanotechnology: Due to its unique structure, it serves as a building block for nanostructured materials and devices.

Research has indicated that octamethylsilsesquioxane interacts favorably with various polymers, enhancing their properties. For example, studies show that incorporating octamethylsilsesquioxane into polyethylene composites improves thermal stability and rigidity while reducing melt flow rates during processing . These interactions are attributed to the siloxane framework's ability to quench free radicals formed during polymer degradation.

Octamethylsilsesquioxane shares similarities with other silsesquioxanes but exhibits unique characteristics that set it apart. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethylsiloxysilicate | Linear | Lower molecular weight; less thermal stability |

| Octaphenylsilsesquioxane | Cage | Higher thermal stability; more rigid structure |

| Hexamethyldisiloxane | Linear | Simpler structure; primarily used as a silicone |

Octamethylsilsesquioxane's fully methylated cage structure provides enhanced stability and unique properties compared to these similar compounds, making it particularly valuable in advanced material applications .

Microwave-Assisted Sol-Gel Reactions

Microwave irradiation has revolutionized the synthesis of OMS by significantly reducing reaction times and improving yields. The process involves the condensation of methyltrimethoxysilane (MTMS) in a basic aqueous solution using diglyme as a solvent. Under microwave conditions (typically 150–200°C for 10–30 minutes), the reaction proceeds via the formation of micellar structures, which template the cubic $$T_8$$ cage. Key advantages include:

- Rapid kinetics: Reactions complete in minutes rather than hours.

- Eco-friendly profile: Reduced solvent usage and energy consumption compared to conventional methods.

- High purity: Cubic OMS particles are obtained with >90% yield and minimal byproducts.

Table 1: Optimization of Microwave-Assisted OMS Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 180°C | Maximizes condensation |

| Irradiation time | 20 minutes | Prevents over-decomposition |

| Base concentration | 0.5 M NaOH | Balances hydrolysis/condensation |

| Solvent ratio | 1:3 MTMS:diglyme | Enhances micelle formation |

Hydrolysis of Methyltrimethoxysilane

The hydrolysis of MTMS under alkaline conditions follows a stepwise mechanism:

- Initial hydrolysis:

$$

CH3Si(OCH3)3 + 3H2O \rightarrow CH3Si(OH)3 + 3CH3OH

$$

Silanol intermediates ($$CH3Si(OH)_3$$) form within minutes, as confirmed by $$^{29}$$Si NMR. - Condensation:

$$

8CH3Si(OH)3 \rightarrow (CH3)8Si8O{12} + 12H_2O

$$

This stage is pH-sensitive, with optimal condensation occurring at pH 9–10. Factors influencing the process include:

Figure 1: Proposed mechanism for MTMS hydrolysis and OMS formation.

Industrial-Scale Production Methods

Industrial production of OMS leverages continuous-flow reactors and advanced process controls to achieve ton-scale outputs. Hybrid Plastics, a leading manufacturer, employs the following protocol:

- Large-scale sol-gel reactor: MTMS is mixed with NaOH (0.5 M) in diglyme at 180°C under inert atmosphere.

- Microwave augmentation: Batch reactors equipped with microwave arrays reduce cycle times by 40%.

- Purification: Centrifugation and solvent extraction remove unreacted monomers and sodium residues.

- Quality control: MALDI-TOF MS and XRD ensure >98% $$T_8$$ content.

Challenges in scaling include:

- Byproduct management: Linear oligomers (e.g., $$T{10}$$, $$T{12}$$) require selective precipitation.

- Energy efficiency: Microwave systems demand specialized engineering for uniform heating.

Table 2: Industrial vs. Laboratory-Scale OMS Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction volume | 100 mL–1 L | 500–10,000 L |

| Yield | 85–90% | 75–80% |

| Purity ($$T_8$$) | 95–98% | 90–95% |

| Production cost | $500–$1,000/kg | $30–$50/kg |

Cross-Metathesis and Hydrosilylation Reactions

Cross-metathesis and hydrosilylation are pivotal for introducing diverse functional groups to octamethylsilsesquioxane derivatives. In cross-metathesis, ruthenium-based catalysts such as the first-generation Grubbs’ catalyst ($$\text{RuCl}2(\text{PCy}3)2(\text{CHPh})$$) enable olefin exchange between vinyl-substituted silsesquioxanes and styrene derivatives [1]. For instance, octavinylsilsesquioxane ($$\text{OVS}$$) reacts with styrenes via a two-step process: initial substitution of seven vinyl groups with styryl moieties, followed by a second substitution to yield bifunctionalized products (e.g., $$(\text{R}^1-\text{CH}=\text{CH}-\text{SiMe}2-\text{O})8\text{Si}8\text{O}{12}$$) [1]. Stereoselectivity favors *E*-isomers, confirmed by $$^1\text{H NMR}$$ coupling constants ($$J{\text{H-H}} \approx 19\ \text{Hz}$$) [1].

Hydrosilylation, catalyzed by platinum or ruthenium complexes, facilitates the addition of Si–H bonds across alkenes or alkynes. For octamethylsilsesquioxane derivatives, this reaction modifies dimethylvinylsilyloxy groups ($$\text{CH}2=\text{CH}-\text{SiMe}2-\text{O}-$$) into hydrosilane intermediates, enabling subsequent functionalization with alcohols, amines, or epoxides [1]. Silylative coupling with $$\text{RuHCl}(\text{CO})(\text{SIDip})(\text{PCy}_3)$$ and $$\text{CuCl}$$ cocatalysts further expands accessibility to mixed-substituent architectures [1].

Table 1: Key Reaction Parameters for Cross-Metathesis and Hydrosilylation

| Reaction Type | Catalyst System | Substrate Ratio | Product Functionality |

|---|---|---|---|

| Cross-Metathesis | Grubbs’ Catalyst (1st Gen) | 7:1 (Styrene:OVS) | $$(\text{PhCH}=\text{CH}-\text{SiMe}2-\text{O})7(\text{CH}2=\text{CH}-\text{SiMe}2-\text{O})\text{Si}8\text{O}{12}$$ [1] |

| Silylative Coupling | $$\text{RuHCl}(\text{CO})(\text{SIDip})(\text{PCy}_3)$$/$$\text{CuCl}$$ | 5:3 (Styrene:Q₈M₈) | $$(\text{MeC}6\text{H}4\text{CH}=\text{CH}-\text{SiMe}2-\text{O})5(\text{ClC}6\text{H}4\text{CH}=\text{CH}-\text{SiMe}2-\text{O})3\text{Si}8\text{O}{12}$$ [1] |

Substituent Effects on Reactivity and Compatibility

Substituent size, polarity, and electronic properties critically influence octamethylsilsesquioxane’s reactivity and compatibility with polymeric matrices. Theoretical studies reveal that bulky substituents (e.g., phenyl, cyclohexyl) increase the mean Si–O bond length (1.619–1.670 Å) and cage volume, reducing steric hindrance for subsequent reactions [2]. Conversely, electron-withdrawing groups (e.g., $$-$$Cl, $$-$$CF$$_3$$) lower the HOMO-LUMO gap ($$ΔE = 4.2–6.8\ \text{eV}$$), enhancing electrophilic reactivity [2].

Table 2: Substituent-Dependent Geometric and Electronic Properties

| Substituent | Mean Si–O Bond Length (Å) | Cage Volume (ų) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| $$-$$CH$$_3$$ | 1.635 | 342 | 6.5 |

| $$-$$C$$6$$H$$5$$ | 1.653 | 358 | 5.8 |

| $$-$$Cl | 1.628 | 337 | 4.9 |

| $$-$$CF$$_3$$ | 1.619 | 329 | 4.2 |

Aromatic substituents improve thermal stability ($$T{\text{dec}} > 400^\circ\text{C}$$) but reduce solubility in nonpolar solvents, whereas alkyl chains enhance miscibility with polyolefins [2]. Compatibility with epoxy resins requires polar groups (e.g., $$-$$OH, $$-$$NH$$2$$), achievable via post-functionalization of halogenated derivatives [3].

Design Strategies for Targeted Functional Groups

Strategic design of octamethylsilsesquioxane derivatives involves balancing stoichiometric control, catalyst selection, and reaction kinetics. For cross-metathesis, sequential addition of styrenes in a one-pot procedure enables statistical substitution ($$n = 5–7$$) with $$>99\%$$ conversion [1]. MALDI-TOF analysis confirms product distributions (e.g., 23:40:26:9:2 for $$(\text{MeC}6\text{H}4\text{CH}=\text{CH}-\text{SiMe}2-\text{O})8−n(\text{PhCH}=\text{CH}-\text{SiMe}2-\text{O})n\text{Si}8\text{O}{12}$$) [1].

Plasma functionalization offers a solvent-free alternative, introducing oxygen-containing groups ($$-$$OH, $$-$$COOH) via low-pressure oxygen plasma. Stirring during plasma treatment ensures uniform functionalization without cage degradation [3].

Table 3: Plasma Parameters for Surface Functionalization

| Plasma Mode | Power (W) | Treatment Time (min) | Functional Groups Introduced |

|---|---|---|---|

| Continuous Wave | 100 | 30 | $$-$$OH (dominant) |

| Pulsed | 50 | 60 | $$-$$COOH, $$-$$OH |

Polyethylene Integration

Octamethylsilsesquioxane demonstrates exceptional compatibility with polyethylene matrices through melt blending processes. Research has established that optimal loading concentrations range from 1-5 weight percent, with the practical upper limit for processing and functional additives fixed at approximately 1% to maintain homogeneous dispersion [1]. The dispersion of octamethylsilsesquioxane within polyethylene matrices is significantly enhanced compared to other isobutyl-substituted silsesquioxanes, suggesting condensation reactions that produce less polar products of different structures [1].

The thermal stability improvements in polyethylene-octamethylsilsesquioxane composites are substantial, with the additives forming composites of higher rigidity than neat polyolefin while maintaining processability [1]. Microscopic analysis reveals that octamethylsilsesquioxane particles act as nucleating agents for polyethylene crystallization, promoting heterogeneous nucleation processes that result in improved crystal morphology and increased crystallinity [2].

Polypropylene Integration

Polypropylene nanocomposites incorporating octamethylsilsesquioxane exhibit remarkable property enhancements across multiple performance parameters. At 3 weight percent loading, octamethylsilsesquioxane significantly improves the dielectric properties of polypropylene, with relative permittivity and loss factor measurements indicating enhanced electrical performance [3]. The breakdown strength of polypropylene increases substantially, demonstrating the potential for electrical insulation applications [3].

The crystallization behavior of polypropylene is profoundly affected by octamethylsilsesquioxane incorporation. Under quiescent conditions, well-dispersed silsesquioxane domains decrease crystal growth ability and limit the mobility of polypropylene chains, while residual crystalline particles become effective nucleating agents [4]. Under shear flow conditions, octamethylsilsesquioxane molecules function as physical crosslinkers, limiting local relaxation times of polypropylene macromolecular chains and improving molecular orientation, resulting in increased nuclei density and enhanced crystallization rates [4].

The influence of octamethylsilsesquioxane on polypropylene crystallization varies significantly with processing conditions. In compression molding and injection molding processes, concentrations ranging from 0.01-0.5 weight percent demonstrate highly effective β-nucleation promotion, with crystallization temperature increases of 1-3°C compared to neat polypropylene [4]. The efficiency of β-nucleation depends critically on shear forces accompanying the crystallization process during forming operations [4].

Thermosetting Resins: Epoxy, Polyurethane, and Polyamide-Imide

Epoxy Resin Systems

Octamethylsilsesquioxane derivatives demonstrate exceptional performance in epoxy resin modification, with multiple functionalized variants offering distinct advantages. Octaepoxy-polyhedral oligomeric silsesquioxane incorporation at 2.5 weight percent increases the limiting oxygen index from 24.3% to 25.4%, indicating enhanced fire retardancy properties [5]. The mechanism of thermal degradation in epoxy-octamethylsilsesquioxane hybrid materials shows improved char yields and ceramic residue formation [5].

Advanced epoxy systems utilizing octa-glycidyl polyhedral oligomeric silsesquioxane at 0.02 weight percent achieve remarkable mechanical property improvements, with impact strength increasing by 55.97% and tensile strength by 64.68% compared to unmodified epoxy [6]. The thermal decomposition temperature increases by 13.0°C, glass transition temperature by 2.3°C, and heat distortion temperature by 6.8°C, demonstrating the simultaneous enhancement of toughness and thermal performance [6].

Open-cage epoxy-functionalized silsesquioxane modifiers provide comprehensive improvements in epoxy resin properties, affecting morphology, thermal behavior, surface characteristics, and mechanical performance [7]. The core structure of silsesquioxanes and the linker length between the incompletely condensed framework and epoxy groups are crucial parameters determining the final cured material properties [7].

Polyurethane Systems

Polyurethane networks modified with octamethylsilsesquioxane derivatives exhibit significant property enhancements through both chemical integration and physical blending mechanisms. Octa(propylglycidyl ether) polyhedral oligomeric silsesquioxane incorporation up to 20 weight percent creates organic-inorganic hybrid networks through cross-linking reactions between the curing agent and polyurethane prepolymer, combined with inter-component reactions between the polyurethane networks and silsesquioxane [8].

The formation of hybrid polyurethane networks results in homogeneous dispersion of polyhedral oligomeric silsesquioxane at the nanometer scale, with transmission electron microscopy confirming uniform distribution [8]. Glass transition temperatures increase compared to control polyurethane, while thermal stability improvements are evident through thermogravimetric analysis [8]. Mechanical reinforcement is substantial, with tensile properties showing significant enhancement due to the inclusion of silsesquioxane components [8].

Surface properties of polyurethane-octamethylsilsesquioxane nanocomposites demonstrate significant hydrophobicity enhancement and surface free energy reduction [8]. X-ray photoelectron spectroscopy reveals silicon-containing moiety enrichment on surfaces, attributed to the presence of silsesquioxane components replacing polar polyurethane segments [8].

Polyamide-Imide Systems

Polyamide-imide nanocomposites incorporating octamethylsilsesquioxane represent high-performance materials with exceptional thermal stability and mechanical properties. Octa(aminophenyl)silsesquioxane reacts with pyromellitic dianhydride to form three-dimensional polyimide networks with nanometer-scale control of organic and inorganic component periodicity [9].

The resulting materials exhibit thermal stabilities exceeding 500°C (5% mass loss temperature) in both air and nitrogen atmospheres, with char yields greater than 75% under nitrogen conditions [9]. The extreme rigidity of organic tethers linking silsesquioxane vertices prevents long-range ordering during curing, resulting in completely amorphous materials with high compressive strength potential [9].

Functionalized polyimide-polyhedral oligomeric silsesquioxane nanocomposites demonstrate low water absorption, exceptional thermal stability, excellent mechanical characteristics, low dielectric constants, flame retardance, chemical resistance, thermo-redox stability, surface hydrophobicity, and superior electrical properties [10]. The incorporation methods include covalent chemical bonding and physical blending, with the influence of silsesquioxane units on physical properties being structure-dependent [10].

Dispersion Mechanisms and Rheological Impacts

Dispersion Mechanisms

The dispersion of octamethylsilsesquioxane in polymer matrices depends on multiple critical factors that determine the final composite properties. Particle size plays a fundamental role, with nano-scale particles ranging from 1-5 nanometers favoring homogeneous dispersion throughout the polymer matrix [11]. The surface chemistry of octamethylsilsesquioxane, characterized by methyl groups providing hydrophobic compatibility, enhances miscibility with non-polar polymer matrices [12].

Processing methods significantly influence dispersion quality, with high shear forces during twin-screw extrusion, injection molding, and melt processing improving particle breakdown and distribution [13]. The optimal concentration range for achieving superior dispersion lies between 1-5 weight percent, with concentrations above this range leading to agglomeration and reduced material homogeneity [1].

Polymer compatibility is crucial for dispersion effectiveness, with non-polar matrices such as polyethylene and polypropylene demonstrating better compatibility than polar systems [14]. The dispersion state directly correlates with the dewetting behavior of polymer thin films, with homogeneously dispersed octamethylsilsesquioxane resulting in decreased glass transition temperatures and enhanced film properties [11].

Rheological Impacts

The rheological properties of polymer-octamethylsilsesquioxane composites exhibit complex behavior patterns that depend on concentration, shear rate, and polymer matrix characteristics. At low concentrations, octamethylsilsesquioxane demonstrates plasticizing effects, improving processability and flow characteristics [1]. The melt flow rate increases significantly, indicating enhanced processability during thermal processing operations [12].

Higher loading concentrations lead to reduced viscosity, contrary to typical filler behavior, attributed to the unique molecular structure and size of octamethylsilsesquioxane particles [11]. The rheological response shows non-Newtonian behavior enhancement, with shear thinning characteristics becoming more pronounced at elevated shear rates [4].

The anomalous rheological properties at high octamethylsilsesquioxane loadings are governed by intermediate polymer relaxation processes, occurring on time scales between segmental relaxation and entire-chain relaxation [15]. This "slower process" dominates the rheological response at intermediate frequencies, while underlying entanglement relaxation time scales remain unchanged [15].

Role in Crystallization and Nucleation Processes

Nucleation Mechanisms

Octamethylsilsesquioxane functions as an highly effective nucleating agent in semicrystalline polymer systems, promoting both heterogeneous and homogeneous nucleation processes. In polypropylene systems, octamethylsilsesquioxane promotes β-nucleation, leading to hexagonal phase formation with enhanced mechanical properties [4]. The nucleation efficiency increases with concentration, with optimal performance achieved at 0.01-0.5 weight percent loadings [4].

The nucleation mechanism varies significantly with processing conditions, particularly under shear flow versus quiescent crystallization. Under shear conditions, octamethylsilsesquioxane molecules act as physical crosslinkers, limiting local relaxation times and improving molecular orientation, resulting in increased nuclei density and accelerated crystallization rates [4].

In polyethylene systems, octamethylsilsesquioxane promotes heterogeneous nucleation, leading to increased crystallinity and improved crystal morphology [2]. The nucleating agent behavior is most effective at concentrations between 2-5 weight percent, with higher concentrations potentially leading to reduced nucleation efficiency due to particle agglomeration [2].

Crystallization Kinetics

The crystallization kinetics of polymer-octamethylsilsesquioxane composites demonstrate significant enhancements in crystallization rate and efficiency. Polypropylene systems show crystallization temperature increases of 1-3°C, indicating enhanced nucleation efficiency and faster crystallization kinetics [4]. The crystallization rate increase is attributed to the formation of additional nucleation sites and reduced activation energy for crystal formation [4].

The influence of octamethylsilsesquioxane on crystallization varies with polymer type and processing conditions. In polyethylene, the effects on crystallization temperature are negligible, but crystal growth rate modifications are observed due to restricted chain mobility in the presence of well-dispersed silsesquioxane domains [14].

The crystallization process under different thermal histories reveals that octamethylsilsesquioxane effectiveness depends on cooling rate and thermal treatment. Rapid cooling conditions enhance the nucleating effect, while slow cooling allows for more complete crystallization with improved crystal perfection [4].

Morphological Development

The morphological development of polymer crystals in octamethylsilsesquioxane composites shows distinctive characteristics compared to unfilled systems. The presence of octamethylsilsesquioxane leads to finer crystal structures with reduced spherulite size and increased crystal density [2]. This morphological refinement contributes to improved mechanical properties and enhanced transparency in certain applications [2].

The crystal structure modifications depend on the dispersion state of octamethylsilsesquioxane within the polymer matrix. Homogeneous dispersion leads to uniform nucleation throughout the material, while agglomerated particles create localized nucleation sites with heterogeneous morphology development [13].

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.